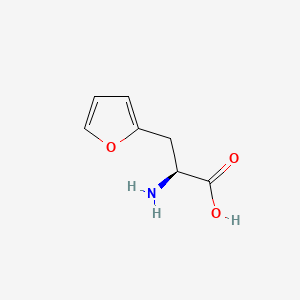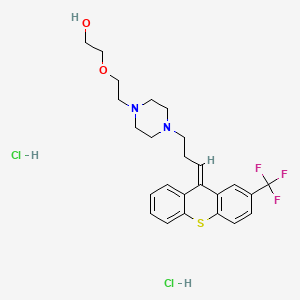
T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate
Descripción general
Descripción
T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is present on the pentanoate chain. This compound is valuable due to its stability and ease of removal of the Boc protecting group under mild acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane. The hydroxyl group on the pentanoate chain remains unprotected during this process.
-
Step 1: Protection of the Amino Group
Reactants: Amino acid derivative, di-tert-butyl dicarbonate, base (triethylamine or sodium bicarbonate)
Solvent: Dichloromethane
Conditions: Room temperature, stirring for several hours
-
Step 2: Purification
- The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up using larger reactors and automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using strong acids like trifluoroacetic acid.
Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Major Products
Deprotection: The free amino acid derivative.
Substitution: Substituted amino acid derivatives.
Oxidation: The corresponding ketone or aldehyde derivative.
Aplicaciones Científicas De Investigación
T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is widely used in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:
Chemistry: Used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be removed under mild acidic conditions to reveal the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparación Con Compuestos Similares
Similar Compounds
T-Butyl 4-boc-®-amino-5-hydroxypentanoate: The enantiomer of the compound with similar properties but different stereochemistry.
T-Butyl 4-cbz-(S)-amino-5-hydroxypentanoate: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
T-Butyl 4-fmoc-(S)-amino-5-hydroxypentanoate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides excellent protection during synthetic transformations and can be removed under mild conditions, making it highly versatile in organic synthesis.
Propiedades
IUPAC Name |
tert-butyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSXRROQRAHHS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926685 | |
| Record name | tert-Butyl 4-{[tert-butoxy(hydroxy)methylidene]amino}-5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130333-58-3 | |
| Record name | tert-Butyl 4-{[tert-butoxy(hydroxy)methylidene]amino}-5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-bta-,7aS*)- (9CI)](/img/new.no-structure.jpg)


![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)
![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)




